Alstonic acid B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alstonic acid B: is a unique 2,3-secofernane triterpenoid isolated from the leaves of the plant Alstonia scholaris, which belongs to the Apocynaceae family . This compound is part of a group of secondary metabolites that plants produce, often in response to environmental stress or as byproducts of metabolism .
Mechanism of Action
- Alstonic acid B primarily targets specific cellular components or proteins within the body. Unfortunately, detailed information about its exact targets is limited in the available literature .
- However, we do know that it belongs to the class of triterpenoids and is found in the hydro-alcoholic extract of Alstonia scholaris leaves .
Target of Action
Biochemical Analysis
Biochemical Properties
Alstonic acid B plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been reported to interact with enzymes such as L-threonic acid dehydrogenase and D-gluconic acid dehydrogenase . These interactions are crucial for the compound’s involvement in metabolic pathways, where it acts as a substrate or inhibitor, influencing the activity of these enzymes. Additionally, this compound has been shown to interact with various proteins, affecting their function and stability.
Cellular Effects
This compound exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound can modulate signaling pathways that control cell proliferation and apoptosis. It also affects the expression of genes involved in these pathways, leading to changes in cellular behavior. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to specific enzymes, altering their conformation and activity. This binding can result in the inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer properties. At higher doses, it can exhibit toxic or adverse effects, including signs of lethargy and organ damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It participates in the degradation of aldonic acids and the catabolism of D-glucarate, influencing the levels of various metabolites. These interactions can affect the overall metabolic flux within cells, leading to changes in the concentration of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific tissues. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular activity . It may be directed to these compartments through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with other biomolecules and its overall function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Alstonic acid B involves complex organic reactions. While specific synthetic routes for this compound are not widely documented, general methods for synthesizing similar triterpenoids often involve multiple steps, including cyclization, oxidation, and functional group modifications .
Industrial Production Methods: : Industrial production of this compound would likely involve extraction from the natural source, Alstonia scholaris. This process includes harvesting the leaves, followed by solvent extraction and chromatographic purification to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: : Alstonic acid B can undergo various chemical reactions typical of triterpenoids, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: : In chemistry, Alstonic acid B is studied for its unique structure and potential as a precursor for synthesizing other complex molecules .
Biology and Medicine: : this compound has shown potential in various biological applications, including its use as an anti-inflammatory and anti-cancer agent . Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: : In industry, this compound could be used in the development of pharmaceuticals and as a natural product in cosmetic formulations due to its bioactive properties .
Comparison with Similar Compounds
Similar Compounds: : Alstonic acid A, another 2,3-secofernane triterpenoid, is structurally similar to Alstonic acid B . Other related compounds include lupeol, β-amyrin, and ursolic acid, which are also triterpenoids with similar bioactive properties .
Uniqueness: : What sets this compound apart is its specific structural features and the unique biological activities it exhibits. Its ability to modulate specific molecular pathways makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(1R,4S,5R,8R,9R,12S,16R,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.01,13.04,12.05,9]nonadec-13-enyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-18(2)19-9-10-21-26(19,5)13-14-28(7)22-12-11-20-25(3,4)24(33)30(22,16-15-27(21,28)6)29(20,8)17-23(31)32/h12,18-21H,9-11,13-17H2,1-8H3,(H,31,32)/t19-,20+,21-,26-,27+,28-,29+,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCBXRKYKJHHMS-ALFWALAGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC45C3=CCC(C4(C)CC(=O)O)C(C5=O)(C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@]45C3=CC[C@H]([C@]4(C)CC(=O)O)C(C5=O)(C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.